molecular formula C18H22N2O3 B2976777 1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 903849-73-0

1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2976777
CAS No.: 903849-73-0
M. Wt: 314.385
InChI Key: KVHDVVNHKWIXAJ-UHFFFAOYSA-N
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Description

1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (CAS 903849-73-0) is a chemical compound with a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol . It is offered as a high-purity reagent for scientific research and screening. While specific biological data for this exact compound is limited in the public domain, it belongs to the piperidine carboxamide chemical class, which is a focus of active investigation in medicinal chemistry. Recent research on structurally related piperidine carboxamides has identified potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising anti-malarial activity and oral efficacy in mouse models . These related compounds exhibit a low propensity for generating resistance and show synergy with artemisinin, highlighting the value of this chemical scaffold in developing new therapeutic strategies . This suggests potential research applications in infectious disease. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-7-12(2)17-15(8-11)14(9-16(21)23-17)10-20-5-3-13(4-6-20)18(19)22/h7-9,13H,3-6,10H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHDVVNHKWIXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic derivative of piperidine and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H19N1O3
  • Molecular Weight : 273.32 g/mol

The compound features a piperidine ring substituted with a 6,8-dimethyl-2-oxochromen moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells .

Antioxidant Properties

Antioxidant activity is another important aspect of this compound's profile:

  • Free Radical Scavenging : The compound has demonstrated significant free radical scavenging activity in various assays, suggesting its potential use in preventing oxidative stress-related diseases .

Enzyme Inhibition

Enzyme inhibition assays revealed that this compound can inhibit specific enzymes relevant to metabolic disorders:

Enzyme Inhibition (%) at 50 µg/kg
α-Amylase55.2%
α-Glucosidase78.2%

These findings indicate that the compound may have potential applications in managing diabetes by regulating carbohydrate metabolism .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been explored:

  • Cytokine Modulation : In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to or including this compound:

  • Study on Anticancer Activity :
    • A study found that derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Study on Antioxidant Activity :
    • Another study highlighted the antioxidant potential of similar compounds through DPPH radical scavenging assays, showing a dose-dependent response .
  • Pharmacological Evaluation :
    • Comprehensive pharmacological evaluations indicated that these compounds could serve as lead candidates for drug development targeting cancer and metabolic disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key structural and functional distinctions are outlined below:

Structural Comparison

Parameter 1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Core Scaffold Piperidine-4-carboxamide with coumarin-methyl substituent Piperidine-4-carboxamide with naphthalene-ethyl and 4-fluorobenzyl groups Piperidine-4-carboxamide with naphthalene-ethyl and 2-methoxypyridinyl-methyl groups
Aromatic Substituents 6,8-Dimethylcoumarin (oxygen-rich, planar) Naphthalene (hydrophobic, bulky) and 4-fluorobenzyl (electronegative) Naphthalene and 2-methoxypyridinyl (polar, hydrogen-bond acceptor)
Molecular Weight ~370 g/mol (estimated) ~465 g/mol ~467 g/mol
Key Functional Groups Carboxamide, coumarin ketone Carboxamide, fluorobenzyl, naphthalene Carboxamide, methoxypyridine, naphthalene

Pharmacological Implications

  • Target Selectivity : The coumarin-methyl group in the target compound may favor interactions with serine proteases (e.g., thrombin or viral proteases) due to its oxygen-rich, planar structure. In contrast, the naphthalene-containing analogs likely target hydrophobic pockets in viral enzymes (e.g., SARS-CoV-2 main protease) .
  • Metabolic Stability : The absence of metabolically labile groups (e.g., methoxy or fluoro substituents) in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation.

Research Findings

  • SARS-CoV-2 Inhibition: The naphthalene-containing analogs demonstrated "acceptable" inhibitory activity in preliminary assays (IC₅₀ ~5–10 µM), attributed to their bulky hydrophobic groups stabilizing protease binding .
  • Enzyme Inhibition : Coumarin derivatives are established inhibitors of cytochrome P450 and xanthine oxidase. The piperidine-carboxamide scaffold in the target compound may enhance selectivity for kinases or proteases over oxidases.

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